molecular formula C12H29NO6Si B1620448 3-(Tris(2-methoxyethoxy)silyl)propylamine CAS No. 3069-26-9

3-(Tris(2-methoxyethoxy)silyl)propylamine

Cat. No.: B1620448
CAS No.: 3069-26-9
M. Wt: 311.45 g/mol
InChI Key: UWVCSCFFSAPGAI-UHFFFAOYSA-N
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Description

3-(Tris(2-methoxyethoxy)silyl)propylamine is an organosilane compound with the molecular formula C₁₂H₂₉NO₆Si. It is characterized by the presence of a propylamine group attached to a silicon atom, which is further bonded to three 2-methoxyethoxy groups. This compound is commonly used as a coupling agent and surface modifier in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tris(2-methoxyethoxy)silyl)propylamine typically involves the reaction of 3-aminopropyltriethoxysilane with 2-methoxyethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy groups are replaced by 2-methoxyethoxy groups. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Tris(2-methoxyethoxy)silyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tris(2-methoxyethoxy)silyl)propylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Tris(2-methoxyethoxy)silyl)propylamine involves the formation of strong covalent bonds with both organic and inorganic materials. The silicon atom forms siloxane bonds with inorganic substrates, while the amine group can interact with organic molecules through hydrogen bonding or nucleophilic substitution. This dual functionality allows the compound to act as an effective coupling agent and surface modifier .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tris(2-methoxyethoxy)silyl)propylamine is unique due to the presence of 2-methoxyethoxy groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong adhesion and compatibility with a wide range of materials .

Properties

IUPAC Name

3-[tris(2-methoxyethoxy)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NO6Si/c1-14-6-9-17-20(12-4-5-13,18-10-7-15-2)19-11-8-16-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCSCFFSAPGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](CCCN)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184719
Record name 3-(Tris(2-methoxyethoxy)silyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3069-26-9
Record name 3-[Tris(2-methoxyethoxy)silyl]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3069-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(2-methoxyethoxy)silyl)propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Tris(2-methoxyethoxy)silyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[tris(2-methoxyethoxy)silyl]propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(TRIS(2-METHOXYETHOXY)SILYL)PROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T7DMY2P3W
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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